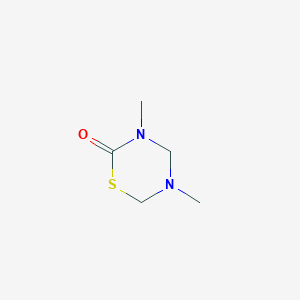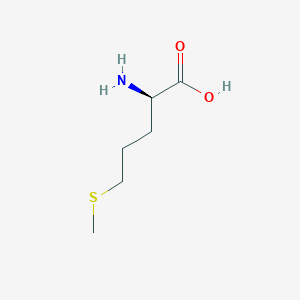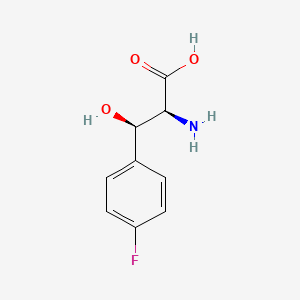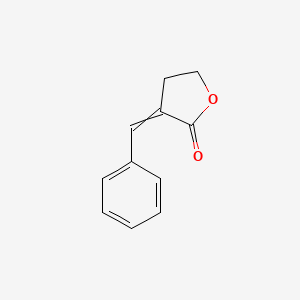
3,5-Dimethyl-1,3,5-thiadiazinan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-1,3,5-thiadiazinan-2-one is a heterocyclic compound that belongs to the class of thiadiazines.
Preparation Methods
The synthesis of 3,5-Dimethyl-1,3,5-thiadiazinan-2-one typically involves the reaction of a dithiocarbamate with formaldehyde and an amine. This one-pot domino reaction is carried out under mild conditions, often in aqueous ethanol . The industrial production methods for this compound are similar, with the reaction being scaled up to accommodate larger quantities .
Chemical Reactions Analysis
3,5-Dimethyl-1,3,5-thiadiazinan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Scientific Research Applications
3,5-Dimethyl-1,3,5-thiadiazinan-2-one has found numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its antimicrobial, antifungal, and antiprotozoal properties . In medicine, it has shown potential as an anticancer agent and has been investigated for its use in drug delivery systems . Additionally, it has applications in the industry, particularly in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1,3,5-thiadiazinan-2-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms . Its anticancer activity is believed to be due to its interaction with specific enzymes and proteins involved in cell proliferation and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
3,5-Dimethyl-1,3,5-thiadiazinan-2-one is unique among thiadiazines due to its specific substitution pattern and resulting biological activities . Similar compounds include other thiadiazines such as 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione . These compounds share some structural similarities but can differ significantly in their chemical properties and biological activities .
Properties
CAS No. |
3568-73-8 |
|---|---|
Molecular Formula |
C5H10N2OS |
Molecular Weight |
146.21 g/mol |
IUPAC Name |
3,5-dimethyl-1,3,5-thiadiazinan-2-one |
InChI |
InChI=1S/C5H10N2OS/c1-6-3-7(2)5(8)9-4-6/h3-4H2,1-2H3 |
InChI Key |
PQFMVVPIDTYSDY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CN(C(=O)SC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12448216.png)
![(1R,5R)-8-Methyl-3-oxo-8-azabicyclo[3.2.1]octan-6-YL acetate](/img/structure/B12448219.png)
![(2E)-3-[4-(Imidazol-1-YL)phenyl]prop-2-enoic acid](/img/structure/B12448224.png)
![4,4-dimethyl-8-trityl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B12448235.png)
![3-{[(4-bromophenyl)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12448240.png)
![N-[4-(5-Methyl-isoxazol-3-ylsulfamoyl)-phenyl]-3-phenyl-propionamide](/img/structure/B12448251.png)

![N-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}butanamide](/img/structure/B12448256.png)
![1-Boc-3-[(2-bromobenzyl-amino)-methyl]-pyrrolidine](/img/structure/B12448260.png)
![2-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B12448264.png)


![11-[4-(dimethylamino)phenyl]-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12448278.png)
